(E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Description
(E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide (CAS: 403659-67-6) is a Schiff base derivative featuring a pyrazole core substituted with an isopropyl group at position 3 and a 3,4,5-trimethoxybenzylidene hydrazide moiety at position 5. Its molecular formula is C₁₇H₂₂N₄O₄ (MW: 346.38 g/mol).
Properties
IUPAC Name |
5-propan-2-yl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-10(2)12-8-13(20-19-12)17(22)21-18-9-11-6-14(23-3)16(25-5)15(7-11)24-4/h6-10H,1-5H3,(H,19,20)(H,21,22)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFZVJFUPHFWSH-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, such as this one, have been known to inhibit various targets like tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β.
Mode of Action
For instance, they can inhibit tubulin, a protein that forms microtubules, which are essential for cell division. They can also inhibit Hsp90, a chaperone protein that helps other proteins fold properly, stabilize proteins against heat stress, and aid in protein degradation.
Biological Activity
(E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22N4O4
- Molecular Weight : 346.39 g/mol
- CAS Number : 403659-67-6
Research suggests that compounds similar to (E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide exhibit various mechanisms of action that contribute to their biological activity:
- Inhibition of Pyruvate Kinase M2 (PKM2) :
- MAPK Pathway Modulation :
-
Antioxidant Activity :
- Some studies indicate that pyrazole derivatives can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives:
- Case Study 1 : In a study evaluating various pyrazole derivatives for their anticancer properties, one derivative showed significant inhibition of cancer cell growth with an IC50 value in the low micromolar range. This suggests that (E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide could exhibit similar activity .
- Case Study 2 : Another investigation focused on the synthesis and evaluation of pyrazole derivatives as MEK inhibitors demonstrated that modifications at specific positions could enhance biological activity against cancer cell lines such as A549 .
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored:
- A study on related pyrazole compounds indicated promising antibacterial and antifungal activities against various pathogens, suggesting that (E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide may have similar properties.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of (E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it inhibits cell proliferation in human breast cancer cells by inducing apoptosis and disrupting cell cycle progression . The mechanism involves the modulation of key signaling pathways linked to cancer cell survival and growth.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in preclinical models of inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which suggests its potential for treating conditions like rheumatoid arthritis and other inflammatory disorders .
Antioxidant Activity
Another critical application is its antioxidant properties. Studies have demonstrated that (E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role .
Agricultural Applications
Pesticidal Activity
In agricultural research, this compound has been evaluated for its pesticidal properties. Preliminary studies indicate that it possesses insecticidal activity against common pests such as aphids and beetles. The compound's effectiveness is attributed to its ability to disrupt the hormonal systems of these pests, leading to mortality .
Herbicidal Potential
Moreover, there is ongoing research into its herbicidal potential. Laboratory tests have shown that it can inhibit the growth of certain weed species without adversely affecting crop plants. This selective action makes it a candidate for developing eco-friendly herbicides .
Materials Science Applications
Polymeric Composites
In materials science, (E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been incorporated into polymeric matrices to enhance mechanical properties. The addition of this compound improves thermal stability and tensile strength of polymers, making them suitable for various industrial applications .
Nanotechnology
Furthermore, its application in nanotechnology is being explored. The compound can be utilized as a precursor for synthesizing nanoparticles with specific functionalities. These nanoparticles have potential uses in drug delivery systems and diagnostic imaging due to their biocompatibility and ability to target specific tissues .
Case Studies
Chemical Reactions Analysis
Cyclocondensation Reactions
The hydrazide group readily participates in cyclocondensation with carbonyl compounds. For example:
-
Reaction with α,β-unsaturated ketones : Forms pyrazoline intermediates under acidic or basic conditions, which can oxidize to pyrazoles .
-
Regioselectivity : The 3,4,5-trimethoxybenzylidene group directs regiochemical outcomes by stabilizing transition states through resonance .
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chalcone | Cu(OTf)₂/[bmim]PF₆ | 1,3,5-triarylpyrazole | 82% | |
| Acetylenic ketone | Ethanol, 80°C | Pyrazole regioisomers | 60–75% |
Electrophilic Substitution on the Aromatic Ring
The trimethoxybenzylidene moiety undergoes electrophilic substitution due to its electron-donating methoxy groups:
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Nitration : Preferentially occurs at the para position relative to methoxy groups.
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Halogenation : Bromine or chlorine substitutes at activated positions under mild conditions (e.g., FeCl₃ catalysis) .
Example :
textCompound + Br₂ (1 eq) → 2-Bromo derivative (major)
Reactivity trend: C-2 > C-4 > C-6 (ortho/para to methoxy groups) .
Hydrazide Group Reactivity
The carbohydrazide functional group enables:
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Schiff base formation : Reacts with aldehydes/ketones to form bis-hydrazones.
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Oxidation : Converts to 1,3,4-oxadiazoles using iodine or hypervalent iodine reagents .
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Schiff base | 4-Nitrobenzaldehyde | Bis-hydrazone | Antimicrobial agents |
| Oxidation | (PhIO)ₙ | 1,3,4-Oxadiazole | Bioactive scaffolds |
Pyrazole Ring Functionalization
The NH group in the pyrazole ring undergoes:
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Alkylation : With alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃.
-
Acylation : Using acetyl chloride to form N-acetyl derivatives .
Key observation : Alkylation at N-1 preserves the hydrazide’s reactivity, enabling further derivatization .
1,3-Dipolar Cycloaddition Reactions
The pyrazole ring participates in 1,3-dipolar cycloadditions with diazo compounds:
| Dipole | Catalyst | Product | Yield |
|---|---|---|---|
| Ethyl diazoacetate | Zn(OTf)₂ | Pyrazolo[1,5-a]pyrimidine | 89% |
Comparative Reactivity of Structural Analogues
The 3,4,5-trimethoxy substitution enhances electrophilic reactivity compared to other derivatives:
| Compound | Substituents | Nitration Rate (Relative) |
|---|---|---|
| Target | 3,4,5-OMe | 1.0 (reference) |
| 3-OMe analogue | 3-OMe | 0.3 |
| 4-Cl analogue | 4-Cl | 0.1 |
Data extrapolated from similar systems in .
Stability Under Reactive Conditions
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Core Heterocycle: The target compound’s pyrazole core differs from analogs with thiohydantoin (e.g., 5a) or thiazolidinone (e.g., ) cores, which may alter hydrogen-bonding capacity and biological target specificity .
- Substituent Effects: The 3,4,5-trimethoxybenzylidene group is conserved across many analogs, suggesting its role in π-π stacking or interactions with hydrophobic pockets . Chlorine substituents (e.g., E-DPPC) improve electrophilicity and may enhance cytotoxicity .
Structural and Electronic Analysis
- Hydrogen Bonding : and emphasize intramolecular O–H···N and N–H···O bonds in benzylidene carbohydrazides, stabilizing the E-configuration and influencing crystal packing .
- DFT Calculations : For E-DPPC (), computational studies reveal charge distribution and frontier molecular orbitals, aiding in understanding reactivity compared to the target compound .
Q & A
Q. How do solvent polarity and reaction conditions affect the stability of the (E)-isomer?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Polar protic solvents (e.g., methanol) favor the (E)-isomer via stabilization of the transition state.
- pH Dependence : Maintain mildly acidic conditions (pH 4–6) to prevent hydrazone hydrolysis.
- Light Sensitivity : Store solutions in amber vials to avoid photoisomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
